Cas no 121282-70-0 (tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate)

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate structure
121282-70-0 structure
Product Name:tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate
Numero CAS:121282-70-0
MF:C11H21NO3
MW:215.289343595505
MDL:MFCD04974283
CID:133294
PubChem ID:10921888
Update Time:2024-11-03

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl (trans-2-hydroxycyclohexyl)carbamate
    • Carbamic acid,N-[(1R,2R)-2-hydroxycyclohexyl]-, 1,1-dimethylethyl ester, rel-
    • tert-butyl 2-hydroxycyclohexylcarbamate
    • (+/-)-trans-(1-pyrrolidinyl)cyclopentan-2-ol
    • (1R,2R)-2-(pyrrolidin-1-yl)cyclopentan-1-ol
    • (1S,2S)-1-hydroxy-2-tert-butoxycarbonylamino-cyclohexane
    • (1S,2S)-2
    • (1S,2S)-2-tert-Butoxycarbonylamino-1-cyclohexanol
    • 2-(pyrrolidin-1-yl)cyclopentanol
    • AK-95886
    • KB-61863
    • RL03170
    • SBB051145
    • tert-butyl (1S,2S)-N-(2-hydroxycyclohexyl)carbamate
    • trans-2-(pyrrolidin-1-yl)cyclopentanol
    • trans-2-(tert-Butoxycarbonylamino)-cyclohexanol
    • 1R,2R-Boc-2-aMinocyclohexanol
    • trans-N-Boc-2-aminocyclohexanol
    • tert-Butyl (trans-2-hydroxycyclohexyl)
    • tert-butyl (2-hydroxycyclohexyl)carbaMate
    • tert-butyl (1R,2R)-2-hydroxycyclohexylcarbamate
    • Boc-(+/-)-trans-2-aminocyclohexanol
    • tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
    • (1R,2R)-trans-N-Boc-2-aminocyclohexanol
    • tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate
    • trans-1-(Boc-Amino)-2-hydroxycyclohexane
    • trans-2-(Boc-amino)cyclohexanol
    • PubChem19549
    • XVROWZPERFUOCE-RKDXNWHRSA-N
    • tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate
    • EN300-154306
    • Carbamic acid, N-[(1R,2R)-2-hydroxycyclohexyl]-, 1,1-dimethylethyl ester
    • tert-butyl(1R,2R)-2-hydroxycyclohexylcarbamate
    • AKOS015911497
    • A850192
    • EN300-1272081
    • SCHEMBL1670964
    • racemic (trans-2-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester
    • 155975-19-2
    • racemic trans-(2-hydroxy-cyclohexyl)-carbamic acid tert-butyl ester
    • rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate
    • (1R,2R) (2-Hydroxycyclohexyl)-carbamic acid tert-butyl ester
    • Carbamic acid, [(1R,2R)-2-hydroxycyclohexyl]-, 1,1-dimethylethyl ester
    • Trans-tert-butyl 2-hydroxycyclohexyl)carbamate
    • (1R,2R)-1-(Boc-Amino)-2-hydroxycyclohexane
    • J-524324
    • 121282-70-0
    • (1R, 2R)-N-tert-Butoxycarbonyl-2-hydroxycyclohexylamine
    • CS-0058568
    • A883606
    • DS-3672
    • tert-butyl((1R,2R)-2-hydroxycyclohexyl)carbamate
    • AM9705
    • trans-tert-butyl 2-hydroxycyclohexylcarbamate
    • P15625
    • (1R,2R)-trans-N-Boc-2-aminocyclohexanol, >=95.0% (GC)
    • (1R,2R)-N-Boc-2-Aminocyclohexanol
    • tert-Butyl (1R,2R)-2-hydroxycyclohexyl;trans-2-(Boc-amino)cyclohexanol
    • MFCD11656036
    • MFCD04974283
    • Carbamic acid, (2-hydroxycyclohexyl)-, 1,1-dimethylethyl ester, trans- (ZCI)
    • Carbamic acid, [(1R,2R)-2-hydroxycyclohexyl]-, 1,1-dimethylethyl ester, rel- (9CI)
    • rel-1,1-Dimethylethyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate (ACI)
    • MDL: MFCD04974283
    • Inchi: 1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
    • Chiave InChI: XVROWZPERFUOCE-RKDXNWHRSA-N
    • Sorrisi: O[C@@H]1CCCC[C@H]1NC(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 215.15214353g/mol
  • Massa monoisotopica: 215.15214353g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 222
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 58.6
  • XLogP3: 1.6

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate Informazioni sulla sicurezza

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM116671-10g
trans-2-(Boc-amino)cyclohexanol
121282-70-0 95%
10g
$280 2021-06-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WD795-50mg
tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate
121282-70-0 97%
50mg
56.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WD795-200mg
tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate
121282-70-0 97%
200mg
135.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WD795-1g
tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate
121282-70-0 97%
1g
372.0CNY 2021-07-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845819-250mg
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate
121282-70-0 97%
250mg
¥98.00 2022-09-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845819-1g
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate
121282-70-0 97%
1g
¥246.00 2022-09-29
abcr
AB436203-250 mg
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate; .
121282-70-0
250mg
€93.80 2023-04-23
abcr
AB436203-1 g
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate; .
121282-70-0
1g
€140.00 2023-04-23
abcr
AB436203-5 g
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate; .
121282-70-0
5g
€290.50 2023-04-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845819-5g
tert-Butyl (trans-2-hydroxycyclohexyl)carbamate
121282-70-0 97%
5g
¥913.00 2022-09-29

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Triethylamine ,  Palladium Solvents: Ethyl acetate ;  overnight, rt
Riferimento
Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds
Li, Rongti; Jansen, Daniel J.; Datta, Apurba, Organic & Biomolecular Chemistry, 2009, 7(9), 1921-1930

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Riferimento
One-pot transformation of the azido-group to the N-(tert-butoxycarbonyl)amino group
Saito, Seiki; Nakajima, Hitoshi; Inaba, Masami; Moriwake, Toshio, Tetrahedron Letters, 1989, 30(7), 837-8

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, reflux
1.2 4 h, rt
Riferimento
Synthesis of annulated 1,4-dioxanes and perhydro-1,4-oxazines by domino-Wacker-carbonylation and domino-Wacker-Mizoroki-Heck reactions
Tietze, Lutz F.; Heins, Arne; Soleiman-Beigi, Mohammad; Raith, Christian, Heterocycles, 2009, 77(2), 1123-1146

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol ,  Water ;  rt
1.2 Solvents: Dichloromethane ;  rt; 1 h, rt
Riferimento
Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates
Ferrari, Thomas ; Blum, Caitlin ; Amini-Rentsch, Lara; Brodard, Pierre; Dabros, Michal ; et al, Organic Process Research & Development, 2022, 26(9), 2614-2623

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Riferimento
Novel Enantiopure β-Amino Alcohols and β-Amino Thiols in Asymmetric Catalysis
Rantanen, Toni, 2007, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Trimethylphosphine Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Tetrahydrofuran
Riferimento
From vicinal azido alcohols to Boc-amino alcohols or oxazolidinones, with trimethylphosphine and Boc2O or CO2
Ariza, X.; Pineda, O.; Urpi, F.; Vilarrasa, J., Tetrahedron Letters, 2001, 42(30), 4995-4999

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Iodine ;  5 min, rt
Riferimento
Revisiting Iodine-Mediated N-tert-Butoxycarbonylation of Amines
Murthia, Ponugubati R. K.; Kumar, Gondrala P.; Rambabua, Dandela; Rao, Mandava V. B.; Pal, Manojit, Current Catalysis, 2014, 3(1), 47-52

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ;  15 min, 0 °C; 10 min, 0 °C
1.2 0 °C → rt
Riferimento
An efficient reduction protocol for the synthesis of β-hydroxycarbamates from β-nitro alcohols in one pot: a facile synthesis of (-)-β-conhydrine
Saikia, Partha Pratim; Baishya, Gakul; Goswami, Abhishek; Barua, Nabin C., Tetrahedron Letters, 2008, 49(46), 6508-6511

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Methanol ;  rt
Riferimento
Discovery of novel hydantoins as selective non-hydroxamate inhibitors of tumor necrosis factor-α converting enzyme (TACE)
Sheppeck, James E.; Gilmore, John L.; Yang, Anle; Chen, Xiao-Tao; Xue, Chu-Biao; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1413-1417

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate Raw materials

tert-butyl N-[trans-2-hydroxycyclohexyl]carbamate Preparation Products

Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd